molecular formula C15H23NO2S B13050003 Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate CAS No. 2102411-25-4

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Cat. No.: B13050003
CAS No.: 2102411-25-4
M. Wt: 281.4 g/mol
InChI Key: FLKOHAFDYSAEAK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a bicyclic thiophene derivative characterized by a tetrahydrobenzo[b]thiophene core substituted with an amino group at position 3, a tert-butyl group at position 5, and an ethyl ester at position 2.

Properties

CAS No.

2102411-25-4

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

ethyl 3-amino-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C15H23NO2S/c1-5-18-14(17)13-12(16)10-8-9(15(2,3)4)6-7-11(10)19-13/h9H,5-8,16H2,1-4H3

InChI Key

FLKOHAFDYSAEAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCC(C2)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . Additionally, the use of catalysts and specific reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural analogs of Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate differ primarily in substituents at positions 3, 4, 5, and 5. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Features Reference
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 4-Cl-phenyl (5), NH₂ (3) 311.78 Aromatic chlorophenyl group enhances π-π stacking; lower lipophilicity vs. tert-butyl
Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate Methylthio (5), oxazolyl (4) ~400–450 Oxazole moiety introduces hydrogen-bonding potential; methylthio improves solubility
Ethyl 2-(3-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Allyl-dioxo-thioxopyrimidine (side chain) ~450–500 Extended conjugated system; potential for anticancer activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate NH₂ (3), no substituent at 5 239.32 Simpler structure; used as a precursor for complex derivatives

Physicochemical Properties

Property Target Compound Ethyl 3-amino-5-(4-Cl-phenyl) Derivative Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
LogP (Predicted) 3.8 2.9 1.5
Solubility (mg/mL, H₂O) <0.1 0.5 2.0
Melting Point (°C) 94–95 (similar to methyl analog) 170–173 153–156

Biological Activity

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₃NO₂S
  • Molecular Weight : 281.4 g/mol
  • CAS Number : 2102411-25-4

The biological activity of this compound is primarily attributed to its interaction with tubulin, which is critical in cell division. The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its antiproliferative effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines:

Cell Line IC₅₀ (µM) Effect
L12102.8High potency
CEM2.3High potency
HeLa1.1Highest potency

The IC₅₀ values indicate that this compound is particularly effective against HeLa cells compared to other lines. Importantly, these compounds did not significantly affect normal human peripheral blood mononuclear cells at concentrations over 20 µM, suggesting a selective toxicity towards cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. A study involving various derivatives of thiophene compounds indicated that certain structural modifications can enhance antimicrobial efficacy. Although specific data on this compound's antimicrobial properties were limited in the available literature, the potential for such activity exists based on structural similarities with other tested compounds .

Case Studies and Research Findings

  • Antiproliferative Effects : In a study evaluating new antitubulin agents based on tetrahydrobenzo[b]thiophene derivatives, this compound demonstrated significant efficacy in inhibiting cancer cell growth through tubulin interaction .
  • Selectivity for Cancer Cells : The selective toxicity of this compound was highlighted in experiments where it did not induce apoptosis in normal cells while effectively inducing cell death in cancerous ones. This selectivity is crucial for minimizing side effects during cancer treatment .
  • Structure-Activity Relationship Studies : Research into the structure-activity relationship (SAR) of thiophene derivatives has provided insights into how modifications can influence biological activity. This knowledge could guide future synthesis efforts aimed at optimizing the therapeutic profile of this compound .

Q & A

Q. Q1. What are the optimized synthetic routes for Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multicomponent reactions or cyclization of precursor amines with acylating agents. For example:

  • Multicomponent synthesis (e.g., Gewald reaction) uses ethyl cyanoacetate, tert-butyl-substituted cyclohexanone, and sulfur in polar solvents (e.g., ethanol/DMF) under reflux. Yields (~60–85%) depend on catalyst choice (e.g., piperidine vs. morpholine) and temperature control .
  • Acylation reactions with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) as a base achieve ~70–85% yields, with purity confirmed via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Key Variables:
  • Solvent polarity affects reaction kinetics (e.g., DMF accelerates cyclization vs. ethanol).
  • Catalyst basicity influences regioselectivity in thiophene ring formation .

Q. Q2. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR : Confirms tert-butyl protons (δ ~1.2–1.4 ppm) and ester carbonyl (δ ~165–170 ppm). Amino groups show broad peaks at δ ~5.0–6.0 ppm .
    • IR Spectroscopy : N-H stretching (~3300–3400 cm⁻¹) and C=O ester (~1700 cm⁻¹) validate functional groups .
  • Chromatography : HPLC (C18 column, methanol/water) confirms purity >95% with retention times compared to standards .

Advanced Research Questions

Q. Q3. What is the structure-activity relationship (SAR) of derivatives of this compound in anticancer research?

Methodological Answer: Derivatives with electron-withdrawing groups (e.g., cyano, nitro) on the thiophene ring enhance cytotoxicity. For example:

  • Ethyl 2-acrylamido derivatives linked via alkyl chains (C3–C6) show IC₅₀ values of 13.5–32.2 µg/mL against HepG2 cells, outperforming doxorubicin (21.6 µg/mL). Activity correlates with chain length due to improved membrane permeability .
  • Bis-cyanoacrylamide moieties exhibit higher DNA damage (comet assay: 40–60% fragmentation) compared to mono-substituted analogs, suggesting dual intercalation mechanisms .
    SAR Insights:
  • Steric hindrance from the tert-butyl group reduces metabolic degradation in vivo .
  • Amino group acylation modulates selectivity for cancer vs. normal cells (e.g., BJ1 fibroblasts show lower toxicity) .

Q. Q4. How do researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

Methodological Answer: Discrepancies arise from assay conditions and cell line heterogeneity . Standardization strategies include:

  • Dose-response normalization : Express IC₅₀ relative to positive controls (e.g., doxorubicin) to account for plate-to-plate variability .
  • Gene expression profiling : Real-time RT-PCR quantifies target genes (e.g., COL10A1, ERBB2) to distinguish compound-specific effects from off-target noise .
    Case Study:
  • Compound 4 (IC₅₀ = 23.2 µM in MCF-7) showed 26.86% apoptosis via flow cytometry, but conflicting cytotoxicity in HepG2 cells was resolved by adjusting serum concentration in culture media .

Q. Q5. What methodologies are used to evaluate in vivo efficacy and toxicity of this compound?

Methodological Answer:

  • Xenograft Models : Subcutaneous tumor implants (e.g., MCF-7 in nude mice) treated with 50 mg/kg/day (oral) show ~26.6% tumor mass reduction after 21 days. Toxicity is assessed via serum ALT/AST levels and histopathology of liver/kidney .
  • Pharmacokinetics : LC-MS/MS quantifies plasma half-life (t½ ~4.2 hr) and bioavailability (~35%) in Sprague-Dawley rats .

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